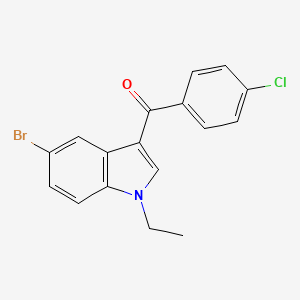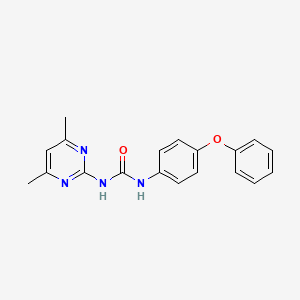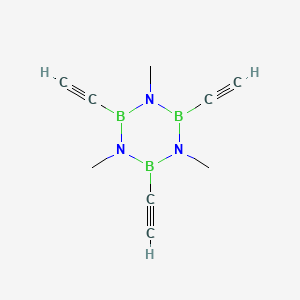
3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine is a chemical compound that belongs to the acridine family. Acridines are heterocyclic organic compounds that contain a nitrogen atom in their structure. This particular compound is characterized by the presence of a chloro group at the 3rd position, a nitrophenyl group at the 9th position, and a sulfanyl group attached to the acridine core. Acridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science .
准备方法
The synthesis of 3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine typically involves multi-step reactions. One common synthetic route includes the following steps:
Chlorination: The addition of a chloro group to the acridine core.
Sulfanylation: The attachment of a sulfanyl group to the acridine structure.
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis .
化学反应分析
3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and antiviral properties.
Material Science: The compound is used in the development of fluorescent materials and dyes due to its unique photophysical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and DNA binding.
作用机制
The mechanism of action of 3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The compound may also interact with specific enzymes, further contributing to its biological effects .
相似化合物的比较
3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine can be compared with other acridine derivatives, such as:
Amsacrine: An anticancer drug that also intercalates into DNA but has different substituents on the acridine core.
Proflavine: An antiseptic that shares the acridine core but lacks the chloro and nitrophenyl groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These differences can affect the compound’s solubility, reactivity, and overall efficacy in various applications .
属性
CAS 编号 |
270088-53-4 |
|---|---|
分子式 |
C19H11ClN2O2S |
分子量 |
366.8 g/mol |
IUPAC 名称 |
3-chloro-9-(4-nitrophenyl)sulfanylacridine |
InChI |
InChI=1S/C19H11ClN2O2S/c20-12-5-10-16-18(11-12)21-17-4-2-1-3-15(17)19(16)25-14-8-6-13(7-9-14)22(23)24/h1-11H |
InChI 键 |
ITVFUNZOVAQBNJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)SC4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one](/img/structure/B12576318.png)
![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)
![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)
![3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12576337.png)

![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester](/img/structure/B12576349.png)
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-](/img/structure/B12576357.png)
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)

![N-[2-(Benzylsulfanyl)ethyl]glycine](/img/structure/B12576381.png)

